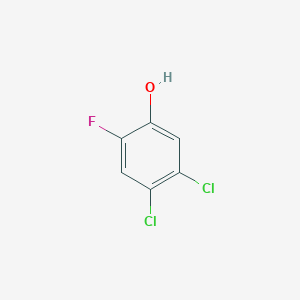
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-containing heterocycles in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine typically involves the condensation of 3,5-dimethylpyrazole with a pyridine derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 3-chloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially affecting the pyrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine is used as a ligand in coordination chemistry due to its ability to coordinate with metal ions. This property makes it valuable in the synthesis of metal-organic frameworks and catalysts .
Biology: The compound has shown potential in biological applications, including as an inhibitor of certain enzymes and as a building block for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets can vary, but the compound’s ability to form stable complexes with metal ions is often a key factor in its activity .
Comparison with Similar Compounds
- 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 1-Cyanoacetyl-3,5-dimethylpyrazole
- 3,5-Dimethylpyrazole
Comparison: Compared to similar compounds, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of both a pyrazole and a pyridine ring, which imparts distinct chemical reactivity and biological activity. Similarly, 1-Cyanoacetyl-3,5-dimethylpyrazole is known for its use in cyanoacetylation reactions, which is a different application compared to the coordination chemistry applications of this compound .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-8-6-9(2)13(12-8)10-4-3-5-11-7-10/h3-7H,1-2H3 |
InChI Key |
PMRVBTMAHXEFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)-](/img/structure/B12329882.png)


![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B12329911.png)

![Benzyl N-[3-(piperazin-1-yl)propyl]carbamate](/img/structure/B12329914.png)


![Decyl 2-[3-(2-decoxy-2-oxoethyl)-2-methylbenzimidazol-3-ium-1-yl]acetate](/img/structure/B12329923.png)

